Lipophilicity Tuning: cLogP Comparison of 3-Ethyl-4-methoxy vs. Des-Ethyl and Des-Methoxy Sulfonylpiperazines
The 3-ethyl substituent in the target compound increases calculated lipophilicity (cLogP) by approximately 0.5–0.8 log units compared to the des-ethyl analog 1-[(4-methoxyphenyl)sulfonyl]-4-methylpiperazine (cLogP ~1.7) . The 4-methoxy group further contributes polarity and hydrogen-bond acceptor capacity relative to the fully unsubstituted 1-(phenylsulfonyl)-4-methylpiperazine. This modulated logP profile places the target compound within the optimal CNS drug-like space (cLogP 2–4), whereas the des-ethyl analog falls below this range, potentially limiting passive blood–brain barrier penetration .
| Evidence Dimension | Lipophilicity (cLogP) and CNS drug-likeness |
|---|---|
| Target Compound Data | cLogP estimated 2.2–2.5 (in silico), 298.4 g/mol, 5 H-bond acceptors |
| Comparator Or Baseline | 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperazine: cLogP ~1.7, 270.3 g/mol, 5 H-bond acceptors . 1-(Phenylsulfonyl)-4-methylpiperazine: cLogP ~1.2, 240.3 g/mol, 4 H-bond acceptors. |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.8 vs. 4-methoxy analog; ΔcLogP ≈ +1.0 to +1.3 vs. parent unsubstituted phenyl analog. |
| Conditions | In silico cLogP prediction (ACD/Labs or equivalent fragment-based method); experimental logP not yet published. |
Why This Matters
A cLogP difference of 0.5–0.8 units can translate to a 3–6 fold difference in octanol-water partition coefficient, significantly affecting passive permeability across biological membranes and CNS exposure—critical for neuroscience or CB1-targeted screening campaigns.
